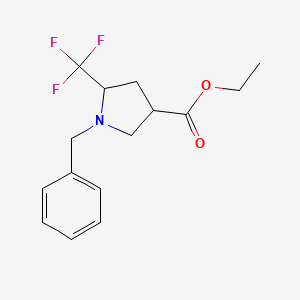![molecular formula C23H25FN4O3 B12271817 N-[(4-fluorophenyl)methyl]-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B12271817.png)
N-[(4-fluorophenyl)methyl]-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a quinazolinone moiety, and a fluorophenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the quinazolinone moiety, and the attachment of the fluorophenyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Quinazolinone Moiety: This step may involve the use of quinazolinone derivatives and suitable coupling reagents.
Attachment of the Fluorophenyl Group: This can be done using fluorophenyl derivatives and appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the fluorophenyl moiety.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(4-fluorophenyl)methyl]-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide include:
Quinazolinone Derivatives: Compounds with similar quinazolinone moieties.
Piperidine Derivatives: Compounds featuring the piperidine ring structure.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group.
Uniqueness
The uniqueness of this compound lies in its combination of these three structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25FN4O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C23H25FN4O3/c1-31-19-6-7-20-21(12-19)26-15-28(22(20)29)14-17-8-10-27(11-9-17)23(30)25-13-16-2-4-18(24)5-3-16/h2-7,12,15,17H,8-11,13-14H2,1H3,(H,25,30) |
InChI Key |
QVJDXWIYMHVQRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12271743.png)

![N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide](/img/structure/B12271749.png)
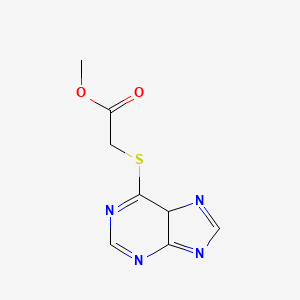
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-methoxy-4-(trifluoromethyl)quinoline](/img/structure/B12271765.png)
![[(2,4-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12271768.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B12271772.png)
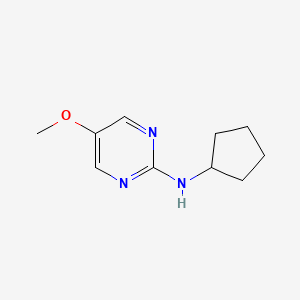
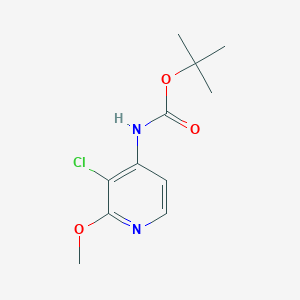
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine](/img/structure/B12271777.png)
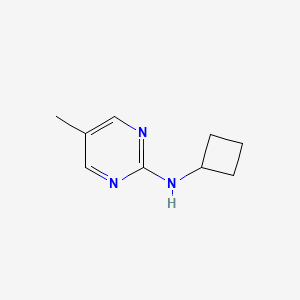
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12271790.png)
